1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and formic acid under reflux conditions.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base like sodium hydride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The final step involves the benzylation of the piperazine ring using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the piperazine or thiadiazole rings.
Substitution: Substituted derivatives at the methoxymethyl group.
Scientific Research Applications
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-benzyl-4-[3-(methyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-benzyl-4-[3-(ethyl)-1,2,4-thiadiazol-5-yl]piperazine
Uniqueness
1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other bioactive compounds.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-20-12-14-16-15(21-17-14)19-9-7-18(8-10-19)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYKUJLWLRJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.